2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid is an organic compound characterized by its bicyclic structure. It is a white crystalline solid at room temperature and is soluble in polar solvents such as acetonitrile and dimethyl sulfoxide . This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity. The tert-butoxycarbonyl group can be cleaved under acidic conditions, releasing the active amine, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid is unique due to its specific bicyclic structure and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSDHFHZGQKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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